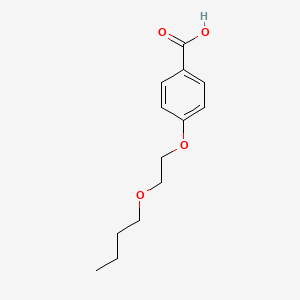

4-(2-Butoxyethoxy)benzoic acid

Description

4-(2-Butoxyethoxy)benzoic acid is a benzoic acid derivative characterized by a 2-butoxyethoxy substituent at the para position of the aromatic ring. The structure comprises a benzoic acid backbone modified with an ether-linked butoxyethoxy chain, which enhances its lipophilicity compared to simpler benzoic acid derivatives. This compound is primarily utilized in pharmaceutical and materials science research, particularly as a precursor for synthesizing bioactive molecules or liquid crystalline materials . Its synthesis typically involves Williamson etherification, where 4-hydroxybenzoic acid reacts with 2-butoxyethyl halides under basic conditions .

Properties

CAS No. |

67132-02-9 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

4-(2-butoxyethoxy)benzoic acid |

InChI |

InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-12-6-4-11(5-7-12)13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15) |

InChI Key |

QVHYMIBTDQPVLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Alkali-Mediated Etherification and Hydrolysis

A Chinese patent (CN103588638A) describes a robust method for synthesizing 4-(2-butoxyethoxy)benzoic acid analogues, which can be adapted for the this compound synthesis:

Step 1: Etherification Reaction

- React 2-butoxyethanol (or benzene butanol analogues) with an alkali such as sodium hydroxide or potassium alkoxide to form the alkoxide intermediate.

- Under nitrogen atmosphere, condense this intermediate with 4-halogenated benzonitrile (e.g., 4-bromobenzonitrile) at 100–140°C for 10–15 hours to yield 4-(2-butoxyethoxy)cyanobenzene as an intermediate.

Step 2: Hydrolysis

- The nitrile intermediate is hydrolyzed under acidic (pH 1–2) or alkaline (pH 13–14) conditions at 60–160°C for 3–8 hours.

- Hydrolysis converts the nitrile group to the carboxylic acid, yielding this compound as a white crystalline solid.

- The product is filtered, washed to neutral pH, and dried.

Alternative Step: Alcoholysis and Subsequent Hydrolysis

- The nitrile intermediate can be first converted to the corresponding ester by refluxing with alcohol and alkali at 60–78°C for 3–8 hours.

- The ester is then hydrolyzed under acidic or alkaline conditions as above to afford the free acid.

Reaction Conditions and Yields

| Step | Conditions | Temperature (°C) | Time (h) | pH Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|---|

| Etherification | Alkali, nitrogen atmosphere | 100–140 | 10–15 | N/A | N/A | N/A |

| Hydrolysis (acidic) | Acidic aqueous solution | 60–160 | 3–8 | 1–2 | ~98 | 99.6 |

| Hydrolysis (alkaline) | Alkaline aqueous solution | 60–160 | 3–8 | 13–14 | ~98 | 99.3 |

| Alcoholysis + Hydrolysis | Reflux with alcohol + alkali, then hydrolysis | 60–78 (alcoholysis), 60–160 (hydrolysis) | 3–8 each | N/A | ~98 | 99.3–99.6 |

- The final product has a melting point around 130–131°C.

- The process avoids the use of brominated intermediates, reducing waste and cost.

Preparation via Esterification and Distillation

A Brazilian patent (BR112015006802B1) outlines a process for producing 2-butoxyethyl benzoate, a closely related ester, which is a key intermediate or analog in the synthesis of this compound:

- Reagents: Benzoic acid and 2-butoxyethanol are reacted in the presence of an acid catalyst (e.g., sulfuric acid, phosphoric acid, sulfonic acid, or acidic ion exchange resins).

- Reaction Conditions: Temperature range of 70–190°C, pressure from 2000 mm Hg down to 1 mm Hg, with continuous or intermittent removal of water by azeotropic distillation using a drag agent such as heptane or excess 2-butoxyethanol.

- Purification: The crude ester is purified by distillation using a distillation column with a dividing wall or a pasteurization section to remove impurities such as butanal (butyraldehyde), which causes odor issues.

- Catalyst Neutralization: Prior to distillation, the acid catalyst is neutralized with aqueous sodium hydroxide.

- Distillation: The process uses sophisticated distillation techniques to separate light impurities, unreacted materials, and heavy impurities, yielding ultra-pure 2-butoxyethyl benzoate with butanal content below 1 ppm.

Key Features of This Method

| Aspect | Details |

|---|---|

| Molar ratio | 0.8 to 1.2 (2-butoxyethanol : benzoic acid) |

| Catalyst loading | 100 ppm to 5% (preferably 0.3–0.5% wt) |

| Temperature | 125–150°C for esterification |

| Water removal | Co-distillation with heptane or excess alcohol |

| Distillation pressure | Reduced pressure (1–50 mm Hg) |

| Purity achieved | >99.0% ester purity, butanal <1 ppm |

| Product form | White crystalline solid or high purity liquid |

Analytical and Purification Techniques

- Crystallization: After hydrolysis, the acid is isolated by filtration and washed to neutral pH, followed by warm air drying to obtain a white crystalline solid.

- Distillation: Used extensively to separate unreacted starting materials, byproducts, and to purify the ester intermediates.

- HPLC Analysis: High-performance liquid chromatography confirms product purity (>99.3%).

- Melting Point Determination: Melting point around 130–131°C confirms identity and purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(2-Butoxyethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(2-Butoxyethoxy)benzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Butoxyethoxy)benzoic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular membranes, affecting their permeability and function. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(2-Butoxyethoxy)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences

Substituent Effects: The 2-butoxyethoxy group in this compound introduces a branched ether chain, improving solubility in polar organic solvents compared to linear alkoxy derivatives (e.g., 4-butoxybenzoic acid) . In contrast, 4-(2-phenoxyethoxy)benzoic acid exhibits rigidity due to its phenyl group, making it suitable for rigid-rod polymer synthesis .

Biological Activity :

- Derivatives with heterocyclic moieties (e.g., 4-[4-(2-butoxyethoxy)-5-methylthiazol-2-yl]benzoic acid ) show enhanced bioactivity, likely due to thiazole ring interactions with biological targets .

- Simpler derivatives like 4-hydroxybenzoic acid lack significant bioactivity but are widely used as preservatives .

Thermal and Mesogenic Properties :

- Long-chain derivatives (e.g., 4-octyloxybenzoic acid) exhibit liquid crystalline behavior, whereas branched chains (e.g., 2-butoxyethoxy) disrupt regular packing, reducing mesophase stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.